1,3-diphenyl-1H-pyrazol-4-amine

Medicinal Chemistry Oncology Cytotoxicity

1,3-Diphenyl-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C₁₅H₁₃N₃ and a molecular weight of 235.28 g/mol. It features a pyrazole ring substituted at the 1- and 3-positions with phenyl groups and at the 4-position with a primary amine.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B12125689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-1H-pyrazol-4-amine
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2N)C3=CC=CC=C3
InChIInChI=1S/C15H13N3/c16-14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,16H2
InChIKeyPKPYIIMUBKEZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-1H-pyrazol-4-amine: Core Scaffold and Procurement Profile


1,3-Diphenyl-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C₁₅H₁₃N₃ and a molecular weight of 235.28 g/mol [1]. It features a pyrazole ring substituted at the 1- and 3-positions with phenyl groups and at the 4-position with a primary amine [1]. This specific substitution pattern provides a reactive handle for derivatization and imparts distinct chemical and biological properties, making it a versatile scaffold in medicinal chemistry . The compound is generally soluble in organic solvents like methanol and ethanol but insoluble in water, and is stable under standard laboratory conditions .

Why 1,3-Diphenyl-1H-pyrazol-4-amine Cannot Be Replaced by Generic Pyrazoles


Substituting 1,3-diphenyl-1H-pyrazol-4-amine with a different pyrazole analog is not a neutral act; it often leads to a complete loss of the desired biological activity profile or requires a complete re-optimization of the synthesis. The precise 1,3-diphenyl substitution pattern on the pyrazole core is critical for target engagement and selectivity [1]. Furthermore, the 4-position amine is a specific, reactive handle that enables distinct chemical modifications not possible with, for example, 1,3-diphenyl-1H-pyrazol-5-amine . While a derivative like (1,3-diphenyl-1H-pyrazol-4-yl)methylamine may be useful for a specific target like DPP-IV, the parent amine serves a fundamentally different purpose as a versatile building block, making them non-interchangeable in a research or manufacturing workflow [1].

Quantitative Differentiation Guide for 1,3-Diphenyl-1H-pyrazol-4-amine


Selective Cytotoxicity Against A549 Lung Cancer Cells with Defined Potency

Derivatives synthesized from the 1,3-diphenyl-1H-pyrazol-4-amine scaffold exhibit potent and selective growth inhibition against the A549 human lung adenocarcinoma cell line. Representative compounds (16, 22, 28) showed IC50 values between 1.25 and 3.98 μM, a potency range that is comparable to or better than the standard chemotherapeutic 5-fluorouracil (5-FU) [1]. This selectivity is underscored by the lack of significant toxicity observed against non-cancerous HaCaT cells in the same assay conditions [1]. This contrasts with many unselective cytotoxic agents that do not discriminate between cancerous and healthy cells.

Medicinal Chemistry Oncology Cytotoxicity

Scaffold for Achieving Target Selectivity: DPP-IV vs. DPP8 Inhibition

The 1,3-diphenyl-1H-pyrazol-4-yl scaffold provides a defined and tunable platform for achieving selectivity between closely related dipeptidyl peptidases. A structure-activity relationship (SAR) study demonstrated that (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine derivatives with 2,4-dichloro substitution on the 3-phenyl ring are selectively preferred as DPP-IV inhibitors, whereas difluoro substitution on the same ring shifts the selectivity preference toward DPP8 inhibition [1]. This level of tunable selectivity is not a generic property of all pyrazole scaffolds; for instance, many simple pyrazole-based DPP-IV inhibitors lack this built-in capability for orthogonal target selection.

Diabetes Enzyme Inhibition Structure-Activity Relationship

In Vivo Proof-of-Concept for Antihyperglycemic Effect in Mice

Beyond in vitro enzyme inhibition, a representative compound (15h) derived from the (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine scaffold has demonstrated a clear physiological effect in a live animal model. This compound was shown to significantly decrease glucose excursion in mice [1]. This in vivo validation is a critical differentiator, as it confirms that the compound's activity is not limited to isolated enzyme assays but translates to a relevant whole-organism pharmacodynamic endpoint. Many early-stage DPP-IV inhibitors fail to demonstrate this in vivo efficacy due to poor pharmacokinetics or target engagement.

In Vivo Pharmacology Diabetes Glucose Tolerance Test

Versatile Chemical Reactivity via the 4-Amine Handle

The primary amine at the 4-position of 1,3-diphenyl-1H-pyrazol-4-amine serves as a highly versatile and accessible point for further chemical diversification . This reactive handle allows for straightforward condensation reactions with aldehydes to form imines or Schiff bases, providing a direct synthetic route to a wide array of novel analogs . This contrasts with other isomers like 1,3-diphenyl-1H-pyrazol-5-amine, where the amine's reactivity and steric environment differ, leading to different synthetic outcomes and derivative libraries .

Synthetic Chemistry Derivatization Building Block

Procurement-Driven Application Scenarios for 1,3-Diphenyl-1H-pyrazol-4-amine


Oncology Lead Discovery: Building a Focused Library for Lung Cancer

Medicinal chemists focused on developing novel therapies for non-small cell lung cancer (NSCLC) should consider this scaffold. The established cytotoxicity of its derivatives against A549 cells, with IC50 values in the low micromolar range (1.25-3.98 μM), provides a validated starting point [1]. The reported selectivity over non-cancerous HaCaT cells [1] further supports its use in creating targeted libraries to identify compounds with a potentially wider therapeutic window.

Metabolic Disease Programs: Rational Design of Selective DPP Inhibitors

For researchers developing therapies for type 2 diabetes, 1,3-diphenyl-1H-pyrazol-4-amine derivatives offer a unique advantage. The scaffold allows for the rational design of selective DPP-IV inhibitors, which is crucial for avoiding potential toxicities associated with off-target DPP8/DPP9 inhibition [2]. The demonstrated in vivo efficacy in lowering glucose in a mouse model [2] provides a compelling rationale for initiating a lead optimization campaign based on this core structure.

Diversified Library Synthesis: Using a Reactive Amine as a Linchpin

This compound is an ideal procurement for synthetic chemistry groups aiming to build diverse heterocyclic libraries. The 4-position amine is a reliable and reactive handle for condensation reactions . Using it as a core building block, chemists can rapidly generate arrays of Schiff bases, amides, and other N-linked derivatives, accelerating the exploration of chemical space around the diphenylpyrazole motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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